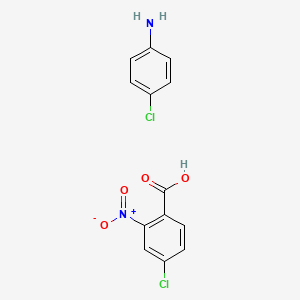
Ethyl 2-(4-chlorophenoxy)-3-hydroxyhexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-chlorophenoxy)-3-hydroxyhexanoate is an organic compound with the molecular formula C14H19ClO4 It is a derivative of hexanoic acid, featuring a chlorophenoxy group and a hydroxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chlorophenoxy)-3-hydroxyhexanoate typically involves the esterification of 2-(4-chlorophenoxy)-3-hydroxyhexanoic acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The post-treatment process involves cooling the reaction mixture, quenching with a suitable reagent, and purification through extraction and drying .
化学反应分析
Types of Reactions
Ethyl 2-(4-chlorophenoxy)-3-hydroxyhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Formation of 2-(4-chlorophenoxy)-3-oxohexanoate.
Reduction: Formation of 2-(4-chlorophenoxy)-3-hydroxyhexanol.
Substitution: Formation of 2-(4-alkoxyphenoxy)-3-hydroxyhexanoate.
科学研究应用
Ethyl 2-(4-chlorophenoxy)-3-hydroxyhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as a precursor for agrochemicals.
作用机制
The mechanism of action of Ethyl 2-(4-chlorophenoxy)-3-hydroxyhexanoate involves its interaction with specific molecular targets. The chlorophenoxy group can mimic natural substrates, allowing the compound to bind to enzymes or receptors, thereby modulating their activity. The hydroxy group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .
相似化合物的比较
Ethyl 2-(4-chlorophenoxy)-3-hydroxyhexanoate can be compared with other similar compounds, such as:
Ethyl 2-(4-chlorophenoxy)acetate: Lacks the hydroxy group, resulting in different reactivity and biological activity.
Ethyl 2-(4-bromophenoxy)-3-hydroxyhexanoate: The bromine atom can alter the compound’s electronic properties and reactivity.
Ethyl 2-(4-methylphenoxy)-3-hydroxyhexanoate: The methyl group can influence the compound’s steric and electronic characteristics.
属性
CAS 编号 |
848890-33-5 |
|---|---|
分子式 |
C14H19ClO4 |
分子量 |
286.75 g/mol |
IUPAC 名称 |
ethyl 2-(4-chlorophenoxy)-3-hydroxyhexanoate |
InChI |
InChI=1S/C14H19ClO4/c1-3-5-12(16)13(14(17)18-4-2)19-11-8-6-10(15)7-9-11/h6-9,12-13,16H,3-5H2,1-2H3 |
InChI 键 |
QLDIWHAXPFQPJL-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C(C(=O)OCC)OC1=CC=C(C=C1)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


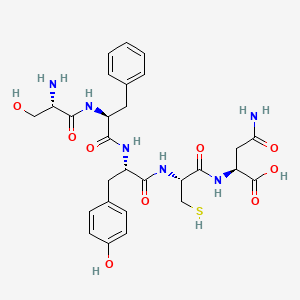
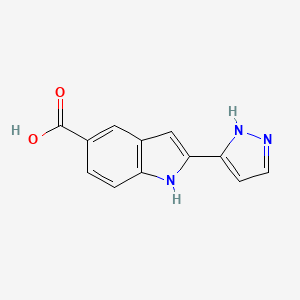
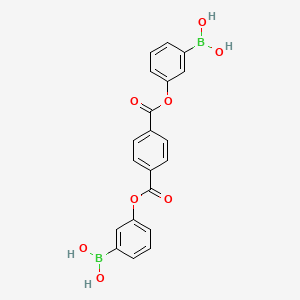
![1,1'-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14205105.png)
![2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14205117.png)
![3-[Bis(4-methylphenyl)amino]phenyl prop-2-enoate](/img/structure/B14205121.png)
![8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid](/img/structure/B14205122.png)
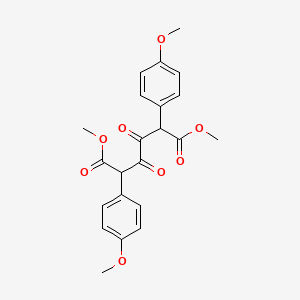
![6-[6-(Dimethylamino)-5-(1H-pyrrol-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14205137.png)
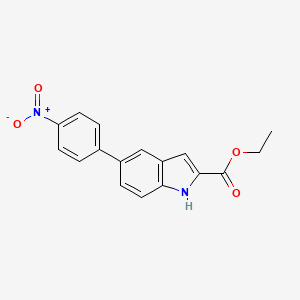

![3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol](/img/structure/B14205159.png)
![Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14205162.png)
